Secnidazole

Descripción

This compound is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, including [DB00916] and [DB00911], but displays improved oral absorption and a longer terminal elimination half-life than other drugs in this class. This compound is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa. Once it enters bacteria and parasites, this compound is activated by bacterial or parasitic enzymes to form a radical anion, thereby damaging and killing the target pathogen. this compound has been available in many other countries in Europe, Asia, South America, and Africa for decades. In September 2017, FDA approved this compound under the market name Solosec for the treatment of trichomoniasis and bacterial vaginosis.

This compound is a Nitroimidazole Antimicrobial.

This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial vaginosis. This compound is a nitroimidazole similar to metronidazole but is used as a single dose and, unlike metronidazole, has not been linked to serum enzyme elevations during therapy or to cases of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 4 approved and 1 investigational indication.

structure

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

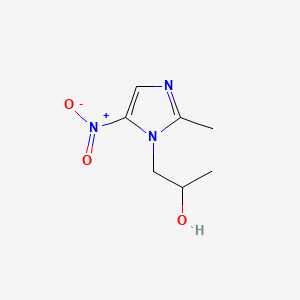

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045934 | |

| Record name | Secnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3366-95-8 | |

| Record name | Secnidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secnidazole [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secnidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Secnidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Secnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secnidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Secnidazole Against Anaerobic Protozoa: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the potent and selective activity of secnidazole, a second-generation 5-nitroimidazole, against anaerobic protozoa. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical insights into the experimental validation of its mode of action.

Introduction: The Strategic Advantage of a Prodrug

This compound, structurally related to metronidazole and tinidazole, is a cornerstone in the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2] Its clinical efficacy is rooted in a sophisticated mechanism of action that leverages the unique metabolic environment of these microorganisms. As a prodrug, this compound is administered in an inactive form and requires bioactivation within the target pathogen, a process that ensures its selective toxicity while minimizing effects on the host's cells.[3][4] This guide will dissect the critical steps of this activation cascade, the resulting cytotoxic effects, and the experimental methodologies employed to elucidate these processes.

Part 1: The Reductive Activation Cascade - A Prerequisite for Cytotoxicity

The journey of a this compound molecule from a benign prodrug to a potent cytotoxic agent is a multi-step process initiated within the anaerobic environment of the protozoan cell.

Cellular Uptake: Passive Diffusion

Owing to its lipophilic nature, this compound readily diffuses across the cell membranes of anaerobic protozoa.[5] This passive entry is the first step, allowing the drug to accumulate within the cytoplasm where the machinery for its activation resides.

The Crucial Role of the Anaerobic Redox Network

The selective toxicity of this compound is fundamentally linked to the low redox potential environment characteristic of anaerobic protozoa. These organisms lack mitochondria and rely on alternative energy metabolism pathways. A key player in this process is the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[6]

PFOR is a vital enzyme in the anaerobic metabolism of these protozoa, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[7] This reaction generates low-potential electrons that are transferred to an electron acceptor, typically a small iron-sulfur protein called ferredoxin .[2][8]

The "Ignition": Reductive Activation of the 5-Nitro Group

It is the reduced ferredoxin that serves as the direct electron donor for the activation of this compound. The core of this activation is the single-electron reduction of the nitro group at the 5-position of the imidazole ring.[2][9]

This reduction transforms the stable this compound molecule into a highly reactive and short-lived nitro radical anion .[5][10] The formation of this radical is the pivotal event that unleashes the drug's cytotoxic potential. The low redox potential of the ferredoxin system in anaerobic protozoa is uniquely suited for this reduction, a process that does not occur efficiently in aerobic host cells, thus conferring the drug's selectivity.[9][11]

The following diagram illustrates the central role of the PFOR-ferredoxin pathway in the activation of this compound.

Caption: Reductive activation pathway of this compound in anaerobic protozoa.

Part 2: The Cytotoxic Aftermath - DNA as the Primary Target

Once formed, the nitro radical anion and its subsequent reactive metabolites wreak havoc within the protozoan cell, with microbial DNA being the primary target.

Induction of DNA Damage

The highly reactive intermediates generated from the reduction of this compound interact with the protozoan's DNA, leading to significant damage.[5][11] This includes the formation of single-strand breaks and disruption of the DNA's helical structure.[5][12] The covalent binding of these reactive species to DNA and other macromolecules like proteins and lipids further contributes to cellular dysfunction.[13]

The damage to the DNA is catastrophic for the microorganism. It inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death.[5][14] The extent of DNA damage has been shown to correlate with the cytotoxic efficacy of nitroimidazoles.[15]

Other Potential Mechanisms

While DNA damage is considered the principal mechanism of cell killing, the reactive intermediates of this compound can also interfere with other essential cellular functions.[5] This can include the inactivation of critical enzymes involved in energy production and other metabolic pathways, further compromising the viability of the pathogen.

Part 3: Experimental Methodologies for Studying this compound's Mechanism of Action

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro experimental techniques. This section provides an overview of key protocols.

In Vitro Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of this compound against different anaerobic protozoa is a fundamental first step.

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Drug Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate culture medium for the target protozoan.

-

Inoculation: Add a standardized suspension of protozoan trophozoites to each well. Include positive (no drug) and negative (no cells) controls.

-

Incubation: Incubate the plate under anaerobic conditions at the optimal temperature for the growth of the protozoan for a specified period (e.g., 24-48 hours).

-

Assessment of Growth Inhibition: Determine cell viability using a suitable method, such as:

-

Direct Cell Counting: Using a hemocytometer.

-

Metabolic Assays: Using viability dyes like Alamar Blue or measuring ATP levels with a luciferase-based assay.[16]

-

-

MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of growth compared to the positive control.

Assays for DNA Damage

Investigating the genotoxic effects of activated this compound is crucial for confirming its mechanism of action.

Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

-

Cell Treatment: Expose the protozoan cells to different concentrations of this compound for a defined period under anaerobic conditions. Include untreated controls.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[17][18]

The following diagram outlines the workflow for the Comet Assay.

Caption: Experimental workflow for the Comet Assay to assess DNA damage.

Part 4: Mechanisms of Resistance

The emergence of resistance to 5-nitroimidazoles, though not as widespread for this compound, is a clinical concern.[3] Understanding the mechanisms of resistance is vital for the development of new therapeutic strategies.

The primary mechanism of resistance in anaerobic protozoa involves the downregulation or modification of the enzymes responsible for drug activation.[2][19] Decreased activity of PFOR and ferredoxin leads to reduced conversion of this compound to its cytotoxic radical anion.[20] Other potential mechanisms include increased oxygen scavenging, which can re-oxidize the nitro radical anion back to its inactive form in a "futile cycle," and altered expression of other redox enzymes like thioredoxin reductase.[9][16][21]

Conclusion

The mechanism of action of this compound against anaerobic protozoa is a testament to targeted drug design. Its efficacy hinges on the selective reductive activation within the pathogen, a process mediated by the unique low-redox-potential metabolic pathways of these organisms. The resulting generation of cytotoxic reactive species, which primarily target and damage the protozoan's DNA, leads to rapid cell death. A thorough understanding of this intricate mechanism, supported by robust experimental validation, is paramount for optimizing its clinical use and for guiding the development of the next generation of antimicrobial agents.

References

- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a treatment for trichomoniasis in adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metronidazole and this compound Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elearning.unimib.it [elearning.unimib.it]

- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Activity of Megazol, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

A Technical Guide to the Molecular Action of Secnidazole on Trichomonas vaginalis: A Focus on DNA Synthesis Inhibition

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the molecular mechanisms underpinning the trichomonacidal activity of secnidazole, a second-generation 5-nitroimidazole antimicrobial. We delve into the critical process of reductive activation, unique to anaerobic pathogens like Trichomonas vaginalis, and elucidate how this bioactivation leads to the generation of cytotoxic radical anions. The core of this document focuses on the subsequent interaction of these radicals with parasitic DNA, leading to significant structural damage, the profound inhibition of DNA synthesis, and eventual cell death. Furthermore, we present validated, step-by-step experimental protocols for researchers to quantitatively and qualitatively assess these effects in vitro, including methods for parasite culture, drug susceptibility testing, and direct measurement of DNA damage and synthesis inhibition. This guide is intended for researchers, drug development professionals, and scientists seeking a comprehensive understanding of this compound's mechanism and the methodologies to investigate it.

Introduction

Trichomonas vaginalis, a flagellated protozoan parasite, is the etiological agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection (STI) worldwide[1]. The infection is associated with significant morbidity and can increase the risk of other STIs[1]. For decades, the 5-nitroimidazole class of drugs, including metronidazole and tinidazole, has been the cornerstone of treatment[2][3]. This compound, a next-generation 5-nitroimidazole, offers favorable pharmacokinetic properties, such as a longer half-life, allowing for effective single-dose regimens[4][5].

The efficacy of this compound, like its predecessors, hinges on its ability to be selectively activated within the anaerobic environment of the parasite[1][6]. This guide will dissect this mechanism, moving from the initial prodrug state to its ultimate cytotoxic impact on the parasite's most vital macromolecule: DNA. Understanding this pathway is not only crucial for optimizing current therapeutic strategies but also for anticipating and overcoming potential resistance mechanisms.

Part 1: The Molecular Mechanism of this compound Action

The selective toxicity of this compound against anaerobic organisms like T. vaginalis is a direct result of the parasite's unique metabolic machinery, which is absent in aerobic host cells. The process can be understood as a multi-stage molecular cascade.

Reductive Activation: The "Ignition" Switch

This compound is administered as a stable, inactive prodrug. It passively diffuses into the T. vaginalis cell[1][6]. The key to its activation lies within the hydrogenosome, an anaerobic-specific organelle responsible for carbohydrate metabolism. Within this organelle, enzymes with low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR), transfer electrons to ferredoxin[2][6]. This reduced ferredoxin is the critical electron donor that reduces the 5-nitro group of the this compound molecule[1][2]. This reductive activation is the essential first step; without it, the drug remains inert.

Generation of Cytotoxic Nitro-Radical Anions

The acceptance of an electron by the nitro group transforms this compound into a highly reactive, short-lived nitro-radical anion[2][7][8]. This radical species is the primary cytotoxic agent. A concentration gradient is established as the active radicals are consumed, driving the continued diffusion of the prodrug into the cell. This process ensures a localized and high concentration of the toxic agent directly within the parasite.

DNA Interaction: The Core Cytotoxic Event

Once formed, the nitro-radical anions interact with and inflict damage upon the parasite's DNA[1][7]. This interaction is multifaceted:

-

Strand Breakage: The radicals are potent enough to cause both single- and double-strand breaks in the DNA helix[7][9]. This physical disruption compromises the structural integrity of the genome.

-

Inhibition of Synthesis: The damaged DNA serves as a poor template for DNA polymerase. The presence of breaks and adducts physically obstructs the replication machinery, leading to a direct and profound inhibition of DNA synthesis[2][6].

-

Cell Cycle Arrest & Death: Unable to replicate its DNA, the parasite cannot undergo cell division, leading to cell cycle arrest[10]. The accumulation of extensive DNA damage ultimately triggers a cell death cascade, resulting in the elimination of the pathogen[1][6].

The following diagram illustrates this complete pathway from prodrug to parasitic cell death.

Part 2: Experimental Validation of DNA Synthesis Inhibition

To investigate and quantify the effects of this compound, a series of well-controlled in vitro experiments are necessary. This section provides validated protocols grounded in established parasitological methods.

Foundational Protocol: In Vitro Cultivation of T. vaginalis

Causality: A robust and reproducible culture system is the bedrock of any pharmacological study. The goal is to maintain a healthy, logarithmically growing population of parasites for experimentation. Diamond's Trypticase-Yeast-Maltose (TYM) medium is the gold standard, providing the necessary nutrients for axenic culture.

Methodology:

-

Medium Preparation: Prepare Diamond's TYM medium, typically supplemented with 10% heat-inactivated horse or bovine serum, and antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination[11].

-

Inoculation: Inoculate fresh medium with an established T. vaginalis isolate.

-

Incubation: Culture the parasites anaerobically or microaerophilically at 37°C[12]. Anaerobic conditions are crucial as they mimic the physiological environment and are required for drug activation[6].

-

Monitoring & Sub-culturing: Monitor parasite growth daily using a hemocytometer. Sub-culture every 48-72 hours, when parasites are in the late logarithmic phase of growth, to maintain culture viability.

Determining Parasite Susceptibility: The MLC Assay

Causality: Before assessing DNA synthesis, it is essential to determine the concentration of this compound that is effective against the specific T. vaginalis isolate. The Minimal Lethal Concentration (MLC) is the most definitive measure, identifying the lowest drug concentration that kills the parasites[13]. This data informs the concentrations used in subsequent mechanistic assays.

Methodology:

-

Preparation: Prepare serial 2-fold dilutions of this compound (e.g., from 400 µg/mL down to 0.2 µg/mL) in TYM medium in a 96-well microtiter plate[3][11].

-

Inoculation: Adjust a log-phase parasite culture to a final density of 1 x 10⁴ parasites per well[3]. Include a drug-free well (positive control) and a medium-only well (negative control).

-

Incubation: Incubate the plate at 37°C for 48 hours under appropriate atmospheric conditions[11][14].

-

Reading MLC: After incubation, examine each well microscopically for motile trichomonads. The MLC is the lowest concentration of this compound where no motile parasites are observed[13].

Data Presentation: MLC data is often compared across different drugs or isolates.

| Drug | Isolate Type | Median MLC (µg/mL) | 95th Percentile MLC (µg/mL) | Reference |

| This compound | Clinically Susceptible | 3.1 | 12.5 | [12] |

| Metronidazole | Clinically Susceptible | 6.3 | 38.8 | [3] |

| This compound | Mixed Isolates | 1.6 | N/A | [11] |

| Metronidazole | Mixed Isolates | 6.3 | N/A | [11] |

Table 1: Example in vitro susceptibility data for T. vaginalis isolates against 5-nitroimidazoles.

Direct Measurement of DNA Synthesis Inhibition: BrdU Incorporation Assay

Causality: This assay provides a direct quantitative measure of DNA replication. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine. During DNA synthesis, it is incorporated into newly synthesized DNA strands. An antibody specific for BrdU can then be used with a colorimetric or fluorescent readout to quantify the amount of incorporation, which is directly proportional to the level of DNA synthesis. A reduction in BrdU incorporation in this compound-treated cells is direct evidence of DNA synthesis inhibition[15].

Methodology:

-

Cell Plating: Seed T. vaginalis parasites in a 96-well plate at a determined density.

-

Drug Treatment: Treat cells with varying concentrations of this compound (based on the MLC results) for a defined period (e.g., 24 hours). Include an untreated control.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

-

Fixation & Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Add a conjugated anti-BrdU antibody (e.g., peroxidase-conjugated) and incubate.

-

Substrate Addition & Reading: Add the appropriate substrate (e.g., TMB for peroxidase) and measure the absorbance or fluorescence using a plate reader. The signal is inversely proportional to the degree of DNA synthesis inhibition.

Visualization of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)

Causality: The Comet Assay is a sensitive technique for visualizing and quantifying DNA strand breaks in individual cells[9][16]. When lysed and subjected to electrophoresis, the DNA from an undamaged nucleus remains compact. However, if the DNA is fragmented (due to drug-induced damage), the broken strands will migrate away from the nucleus, forming a "tail" that resembles a comet. The length and intensity of this tail are proportional to the amount of DNA damage[17][18]. This provides direct visual proof of this compound's DNA-damaging effects.

Methodology:

-

Cell Treatment: Expose T. vaginalis parasites to this compound at concentrations around the MLC for a short duration (e.g., 1-4 hours).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to dissolve the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field. Fragmented DNA will migrate towards the anode[9].

-

Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization & Analysis: Visualize the cells using a fluorescence microscope. Capture images and use specialized software to quantify the "tail moment" or "percent DNA in tail," which are quantitative measures of DNA damage[18].

Conclusion

This compound's efficacy against Trichomonas vaginalis is a direct consequence of its targeted molecular action. As a prodrug, it is selectively bio-activated by the parasite's anaerobic metabolic pathways into a potent DNA-damaging agent. The resulting nitro-radical anions induce catastrophic strand breaks, which halts DNA replication, arrests the cell cycle, and leads to parasite death. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively verify this mechanism, from determining lethal concentrations to directly measuring the inhibition of DNA synthesis and visualizing the underlying genomic damage. A thorough understanding of this core mechanism is paramount for the continued strategic use of 5-nitroimidazoles in treating trichomoniasis and for the future development of novel antiparasitic agents.

References

- 1. This compound: a treatment for trichomoniasis in adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metronidazole - Wikipedia [en.wikipedia.org]

- 3. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Trichomoniasis in Women and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro Screening of 29, 30-Dibromo-28-oxoallobetulin against Parasitic Protozoans, Leishmania donovani and Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

- 14. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Scilit [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]

An In-depth Technical Guide to the Redox Activation of Secnidazole in Anaerobes

Preamble: The Imperative of Anaerobic Environments

Secnidazole, a second-generation 5-nitroimidazole, stands as a critical therapeutic agent against infections caused by anaerobic bacteria and protozoa.[1][2][3] Its efficacy is not inherent but is unlocked within the unique, oxygen-deprived environment of its target organisms. Unlike broad-spectrum antibiotics that target ubiquitous cellular processes, this compound is a prodrug, remaining largely inert until it undergoes reductive activation.[4] This guide provides a comprehensive technical exploration of this activation process, from the fundamental biochemical pathways to the practical laboratory methodologies required for its investigation. We will dissect the causality behind experimental choices, offering a framework for researchers and drug development professionals to rigorously probe the mechanism of this important antimicrobial class.

Section 1: The Core Mechanism of Reductive Activation

The selective toxicity of this compound against anaerobes is a direct consequence of their distinct metabolic machinery. Aerobic and facultative anaerobic organisms, in the presence of oxygen, lack the low redox-potential electron transport proteins necessary to efficiently reduce the nitro group of the drug.[1][5]

The activation cascade begins once the lipophilic this compound molecule diffuses across the microbial cell membrane.[1] Inside the anaerobe, the drug's nitro group serves as a preferential electron sink. Key metabolic enzymes, particularly Pyruvate:ferredoxin oxidoreductase (PFOR) , play a central role.[2][6][7][8] PFOR catalyzes the oxidative decarboxylation of pyruvate, a central step in anaerobic energy metabolism.[2][8] During this process, electrons are transferred to a low-potential electron carrier, typically ferredoxin (Fd) .[2][6][7]

This reduced ferredoxin possesses a sufficiently low redox potential (around -480 mV) to donate a single electron to the 5-nitro group of this compound.[9] This one-electron reduction converts the parent drug into a highly unstable and reactive nitro-anion radical (NO2•–).[1][4][10][11]

Under strictly anaerobic conditions, this radical and subsequent reduction products, including nitroso and hydroxylamine intermediates, accumulate.[4][8] These reactive species are the ultimate effectors of the drug's toxicity, indiscriminately attacking cellular macromolecules.[1]

In the presence of oxygen, a "futile cycle" occurs where the nitro-anion radical rapidly transfers its newly acquired electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide radical.[12] This futile cycling prevents the accumulation of toxic intermediates and explains the drug's lack of activity against aerobes.[5][12]

Section 2: The Cytotoxic Consequences: DNA as the Primary Target

The bactericidal activity of activated this compound stems from the chemical reactivity of its reduced intermediates.[1] While proteins and other cellular components can be damaged, the primary target is DNA.[1][2] The generated radicals act as alkylating agents, leading to a cascade of destructive events within the cell's genetic material.[2][13]

This damage manifests as:

-

DNA Strand Breaks: The reactive intermediates directly attack the phosphodiester backbone of DNA, causing single- and double-strand breaks.[1][14]

-

Helical Destabilization: Covalent binding of drug fragments to DNA bases disrupts the double helix structure.[1]

-

Inhibition of Synthesis: The presence of adducts and breaks prevents the proper functioning of DNA polymerase, halting replication and leading to cell death.[1][2]

This widespread genomic damage overwhelms the bacterial DNA repair systems, such as the SOS response, ultimately ensuring the death of the organism.[15]

Section 3: A Guide to Investigative Methodologies

Investigating the redox activation of this compound requires a multi-faceted approach, combining microbiological, biochemical, and analytical techniques. The protocols described below are designed to be self-validating, where results from one experiment inform and corroborate the findings of another.

Part A: Anaerobic Culturing and Susceptibility Testing

Causality: The foundational step is to cultivate the target anaerobes and determine their susceptibility to this compound. This establishes a baseline phenotype (sensitive vs. resistant) and provides the biological material for all subsequent experiments. Strict anaerobic conditions are non-negotiable, as even trace amounts of oxygen can lead to the futile cycling of the drug, producing inaccurate results.[16][17][18]

Protocol 1: Preparation of Pre-Reduced Anaerobic Media

-

Medium Selection: Begin with a rich, non-selective medium like Schaedler Broth or Brain Heart Infusion, supplemented with hemin and Vitamin K1 to support the growth of fastidious anaerobes.

-

Deoxygenation: Bring the medium to a boil for 10 minutes to drive off dissolved oxygen.[19]

-

Reduction: While the medium is still hot, add a reducing agent such as L-cysteine HCl (e.g., at 0.05% w/v).[17] This chemically scavenges remaining oxygen and lowers the redox potential.

-

Gassing: Immediately begin bubbling the medium with an oxygen-free gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂) via a sterile cannula.[19]

-

Dispensing & Sealing: Under a continuous stream of the anaerobic gas, dispense the medium into Hungate tubes or serum vials and seal with thick butyl rubber stoppers.[17]

-

Sterilization: Autoclave the sealed vessels. The medium is now "pre-reduced" and can be stored. A redox indicator like resazurin, which is pink/blue when oxidized and colorless when reduced, should be included to visually confirm anaerobic conditions.[17]

Protocol 2: Minimum Inhibitory Concentration (MIC) by Agar Dilution

-

Plate Preparation: Prepare a series of Brucella agar plates supplemented with laked sheep blood, hemin, and Vitamin K1. Each series will contain a two-fold dilution of this compound (e.g., from 64 µg/mL down to 0.125 µg/mL). Include a drug-free control plate.

-

Inoculum Preparation: Grow the anaerobic test strain in pre-reduced broth to a turbidity matching a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto each plate in the dilution series.

-

Incubation: Immediately place the plates into an anaerobic chamber or jar with a gas-generating envelope and catalyst.[19][20] Incubate at 37°C for 48 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.[21]

Part B: Characterizing the Enzymatic Activation

Causality: To confirm that the drug's activity is dependent on the cell's reductive machinery, it is essential to move from whole-cell assays to a cell-free system. This allows for the direct measurement of nitroreductase activity and isolates the enzymatic components from other cellular variables.

Protocol 3: Cell-Free Nitroreductase Activity Assay

-

Preparation of Cell-Free Extract:

-

Culture a large volume (e.g., 1L) of the anaerobic organism to mid-log phase.

-

Harvest cells by centrifugation under anaerobic conditions.

-

Wash the cell pellet with an anaerobic, buffered solution.

-

Resuspend the pellet in a lysis buffer and lyse the cells using a French press or sonication inside an anaerobic chamber.

-

Centrifuge at high speed to pellet cell debris. The resulting supernatant is the cell-free extract.

-

-

Assay Setup:

-

In an anaerobic cuvette sealed with a septum, combine the cell-free extract, a source of electrons (e.g., pyruvate for PFOR-dependent activity or NADPH for other nitroreductases), and this compound.[6]

-

The reaction is initiated by the addition of the electron source.

-

-

Measurement: Monitor the decrease in absorbance of this compound at its λmax (approx. 320 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the nitroreductase activity.[6]

-

Controls: Run parallel reactions without the cell-free extract (to check for non-enzymatic reduction) and without the electron source (to confirm dependency on the metabolic pathway).

Part C: Detection of Radical Intermediates and DNA Damage

Causality: The core of this compound's mechanism is the formation of transient radical intermediates that damage DNA.[1][10] Direct detection of these short-lived species is challenging but provides definitive proof of the activation mechanism. Quantifying the downstream DNA damage provides a biologically relevant measure of the drug's effect.

Protocol 4: Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

-

Sample Preparation: In an anaerobic environment, mix intact anaerobic cells or the active cell-free extract with this compound and the appropriate electron donor (e.g., pyruvate).[10]

-

ESR Measurement: Immediately draw the mixture into a flat ESR quartz cell and place it in the spectrometer.

-

Data Acquisition: Scan the magnetic field to detect the characteristic hyperfine splitting pattern of the nitro-anion radical.[10][22] The signal confirms the one-electron reduction of the drug. This technique is highly specialized and requires dedicated equipment.

Protocol 5: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

-

Cell Treatment: Expose the anaerobic bacteria to a sub-lethal concentration of this compound for a short period (e.g., 30-60 minutes). Include an untreated control.

-

Cell Embedding: Mix the treated and control cells with low-melting-point agarose and cast a thin layer on a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove the cell wall and proteins, leaving the DNA nucleoid.

-

Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field.

-

Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleoid, forming a "comet tail."[14][23] The length and intensity of the tail relative to the "head" (intact DNA) can be quantified with image analysis software to measure the extent of DNA damage.[14]

Overall Experimental Workflow

The synergy between these protocols provides a robust framework for investigation. A strain's susceptibility (Protocol 2) can be correlated with its enzymatic ability to activate the drug (Protocol 3), the direct detection of the resulting radicals (Protocol 4), and the ultimate damage to its DNA (Protocol 5).

Section 4: Data Presentation and Interpretation

Table 1: Hypothetical MIC Data for this compound

| Bacterial Strain | PFOR/Fd Status | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) |

| Bacteroides fragilis (Wild-Type) | Normal | 1.0 | 0.5 |

| Bacteroides fragilis (nim-positive) | Normal | >64 | >64 |

| Giardia lamblia (Wild-Type) | Normal | 0.5 | 0.25 |

| Giardia lamblia (PFOR-deficient) | Decreased | 16 | 8 |

Interpretation: This table allows for a direct comparison of susceptibility. A high MIC in the nim-positive strain suggests a resistance mechanism affecting nitroimidazoles generally.[21] The elevated MIC in the PFOR-deficient strain directly links the PFOR enzyme to the drug's activation and efficacy, demonstrating a key mechanism of resistance.[24]

Table 2: Hypothetical Nitroreductase Activity Data

| Cell-Free Extract Source | This compound Reduction Rate (nmol/min/mg protein) |

| B. fragilis (Wild-Type) | 55.2 ± 4.1 |

| B. fragilis (nim-positive) | 2.3 ± 0.5 |

| G. lamblia (Wild-Type) | 78.9 ± 6.3 |

| G. lamblia (PFOR-deficient) | 9.7 ± 1.8 |

Interpretation: The biochemical data from this table should corroborate the microbiological findings in Table 1. The wild-type strains show robust enzymatic activity, while the resistant strains exhibit significantly reduced rates of this compound reduction. This provides strong evidence that the resistance phenotype is caused by a diminished capacity to activate the prodrug.[25]

Section 5: Implications for Drug Development and Resistance

A thorough understanding of the redox activation of this compound is not merely an academic exercise. It has profound implications for the future of antimicrobial therapy.

-

Rational Drug Design: Knowledge of the precise enzymes involved (PFOR, thioredoxin reductase, etc.) allows for the design of new nitro-heterocyclic compounds with altered redox potentials, potentially broadening their spectrum or overcoming existing resistance.[9]

-

Understanding Resistance: The primary mechanism of resistance to nitroimidazoles in many anaerobes is the downregulation or mutation of the activating enzymes like PFOR.[7][24] The investigative workflow described here is essential for identifying and characterizing these resistant strains.

-

Diagnostic Development: Assays based on nitroreductase activity could potentially be developed into diagnostic tools to rapidly screen clinical isolates for nitroimidazole resistance, guiding therapeutic choices.

Conclusion

The efficacy of this compound is a testament to the power of targeted, environment-specific drug activation. Its journey from an inert prodrug to a potent bactericidal agent is entirely dependent on the low-redox metabolic environment of anaerobic organisms. By leveraging the very enzymes that are essential for their survival, this compound turns the microbe's own metabolism against it. The investigative framework outlined in this guide—combining anaerobic microbiology, enzymology, and biophysical analysis—provides the necessary tools to explore this elegant mechanism, combat emerging resistance, and pave the way for the next generation of antianaerobic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of free radicals from metronidazole and other nitroimidazoles by Tritrichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on Tinidazole and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mrclab.com [mrclab.com]

- 17. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiotics induce redox-related physiological alterations as part of their lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Anaerobic Culture Methods | PPTX [slideshare.net]

- 21. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DNA breakage due to metronidazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of resistance in anaerobes and new developments in testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Membrane-Centric Impact of Secnidazole on Entamoeba histolytica

Abstract

Entamoeba histolytica, the causative agent of amebiasis, remains a significant global health concern, responsible for substantial morbidity and mortality.[1][2][3] The 5-nitroimidazole class of drugs, including secnidazole, are the cornerstone of treatment for this microaerophilic protozoan parasite.[][5][6] While the primary mechanism of action is widely accepted to be the intracellular reduction of the drug to cytotoxic radicals that induce DNA damage, the profound and ultimately lethal consequences on the parasite's cell membrane are often under-elucidated.[7][8] This technical guide provides an in-depth analysis of the impact of this compound on the cell membrane of E. histolytica. We move beyond the canonical DNA-centric model to explore the cascade of events, from prodrug activation to the induction of severe oxidative stress, culminating in catastrophic membrane damage. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanism-driven understanding of this compound's amoebicidal activity, with a focus on the methodologies used to investigate these complex interactions.

Introduction: The Adversaries

Entamoeba histolytica: A Formidable Protozoan Pathogen

Entamoeba histolytica is a single-celled eukaryote characterized by a two-stage life cycle: the infectious, dormant cyst and the motile, disease-causing trophozoite.[9][10] The trophozoite form is responsible for the clinical manifestations of amebiasis, which range from asymptomatic colonization to invasive amoebic dysentery and life-threatening extraintestinal abscesses, most commonly in the liver.[6][10][11]

The parasite's plasma membrane is a critical interface for its pathogenesis. This dynamic structure, composed primarily of phospholipids and host-scavenged cholesterol, is not merely a passive barrier but an active participant in motility, adhesion to host cells, phagocytosis, and evasion of the host immune response.[12][13][14] Key surface proteins, such as the Gal/GalNAc lectin, mediate adherence to colonic mucins and epithelial cells, the essential first step for invasion.[2][13] Therefore, any disruption to the structural or functional integrity of this membrane has profound implications for the parasite's survival and virulence.

This compound: A Potent 5-Nitroimidazole Agent

This compound is a second-generation 5-nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and protozoa, including E. histolytica.[][6][15] Its defining characteristic is a significantly longer plasma half-life (approximately 17-29 hours) compared to its predecessor, metronidazole, which allows for effective single-dose or short-course treatment regimens.[5][15] This pharmacokinetic advantage enhances patient compliance and is particularly valuable in resource-limited settings where amebiasis is endemic.[15]

Like other nitroimidazoles, this compound is a prodrug; it is administered in an inactive form and requires bioreduction within the target organism to become cytotoxic.[5][8] This selective activation is the key to its efficacy and its specificity for anaerobic or microaerophilic organisms.

The Core Mechanism: From Inert Prodrug to Cytotoxic Radical

The amoebicidal action of this compound begins with its passive diffusion across the E. histolytica cell membrane, a process facilitated by its lipophilic nature.[8] The true cytotoxic cascade is initiated within the parasite's cytoplasm, which provides the necessary low-redox potential environment for the drug's activation.

Reductive Activation: The Enzymatic Ignition

The central event in this compound's mechanism is the reduction of its nitro (-NO2) group.[7][16] This process is catalyzed by electron-transport proteins unique to anaerobic energy metabolism. In E. histolytica, two key enzyme systems are implicated:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a cornerstone of anaerobic metabolism, catalyzing the oxidative decarboxylation of pyruvate.[17][18] The electrons generated in this reaction are transferred to a low-potential electron acceptor, ferredoxin.[1][19]

-

Thioredoxin Reductase (TrxR): More recent studies have highlighted a central role for the thioredoxin system in nitroimidazole activation in E. histolytica.[1][20] Thioredoxin reductase can directly reduce nitroimidazoles, generating the toxic intermediates.[1][20][21]

Reduced ferredoxin or the TrxR system donates an electron to this compound, converting the nitro group into a highly reactive nitroso radical anion.[5][21] This radical is short-lived and extremely cytotoxic.[16]

Table 1: Key Enzymatic Systems in this compound Activation

| Enzyme System | Core Function in Parasite Metabolism | Role in this compound Activation |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Key enzyme in anaerobic energy production; oxidizes pyruvate to acetyl-CoA.[17][18] | Generates low-redox potential electrons, which are transferred via ferredoxin to reduce the nitro group of this compound.[1][19] |

| Thioredoxin Reductase (TrxR) | Maintains the cellular thiol-redox balance; reduces thioredoxin. | Directly reduces this compound and other nitro compounds, creating cytotoxic radicals and becoming a target for adduct formation.[1][20] |

Diagram 1: this compound Activation Pathway

Caption: Intracellular activation cascade of this compound in E. histolytica.

The Membrane Under Siege: A Cascade of Oxidative Damage

While DNA is a primary target of the activated this compound radicals, their high reactivity makes them indiscriminate.[7][8] They readily react with other vital macromolecules, including lipids and proteins, unleashing a torrent of oxidative and nitrosative stress that the parasite's limited antioxidant defenses cannot overcome.[22][23][24] This secondary assault is directly responsible for the catastrophic failure of the cell membrane.

Lipid Peroxidation: Compromising the Bilayer

The polyunsaturated fatty acid chains within the membrane phospholipids are highly susceptible to attack by the reactive nitro radicals. This initiates a chain reaction known as lipid peroxidation.

-

Mechanism: A radical abstracts a hydrogen atom from a lipid chain, creating a lipid radical. This radical reacts with oxygen (even at the low concentrations present in the microaerophilic parasite) to form a lipid peroxyl radical. This new radical can then attack an adjacent fatty acid, propagating the chain reaction and leading to widespread damage.

-

Consequences:

-

Loss of Fluidity: The introduction of polar hydroperoxide groups into the hydrophobic lipid core disrupts the ordered packing of the bilayer, decreasing membrane fluidity.

-

Increased Permeability: The structural damage creates transient pores and gaps, leading to a loss of the membrane's selective permeability. This allows for an uncontrolled influx and efflux of ions and metabolites, disrupting cellular homeostasis.

-

Formation of Cytotoxic Byproducts: Lipid peroxidation generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can further damage other cellular components, including proteins.

-

Protein Carbonylation: Inactivating Membrane Machinery

Membrane proteins, including receptors, transporters, and structural proteins, are also targets. The reactive radicals can directly oxidize amino acid side chains (particularly proline, arginine, lysine, and threonine), leading to the formation of carbonyl groups (aldehydes and ketones).

-

Consequences:

-

Loss of Function: This irreversible modification leads to conformational changes, protein aggregation, and a loss of enzymatic or transport function.

-

Disrupted Signaling: Damage to surface receptors can impair the parasite's ability to sense its environment and interact with host cells.

-

Structural Failure: Damage to cytoskeletal-anchoring proteins can lead to a loss of membrane integrity and shape.

-

Diagram 2: Downstream Effects of Activated this compound

Caption: this compound-induced oxidative cascade targeting membrane components.

Table 2: Summary of this compound's Effects on Membrane Components

| Affected Component | Pathological Process | Biophysical/Biochemical Consequence | Ultimate Outcome for the Parasite |

| Membrane Lipids | Lipid Peroxidation | Decreased fluidity, increased permeability, formation of cytotoxic aldehydes. | Disruption of ion gradients, loss of cellular homeostasis, osmotic lysis. |

| Membrane Proteins | Protein Carbonylation | Conformational changes, enzyme inactivation, receptor dysfunction. | Impaired nutrient transport, failed cell adhesion, loss of structural integrity. |

Visualizing the Aftermath: Morphological Evidence of Membrane Damage

The biochemical damage described above manifests as profound morphological changes in the parasite. Electron microscopy is an indispensable tool for visualizing these ultrastructural alterations.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface. In this compound-treated trophozoites, SEM would be expected to reveal a loss of the smooth surface topology, the appearance of blebbing, pore formation, and ultimately, complete lysis.

-

Transmission Electron Microscopy (TEM): Allows for the visualization of the cell's internal structure. TEM analysis of treated amoebae would likely show discontinuity and breakdown of the plasma membrane, cytoplasmic vacuolization, and disintegration of organelles, providing clear evidence of a loss of compartmentalization.[25]

Experimental Methodologies: A Practical Guide

Investigating the membrane-centric effects of this compound requires a multi-faceted approach combining microscopy, biochemical assays, and biophysical techniques.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound-induced membrane damage.

Protocol 1: Transmission Electron Microscopy (TEM) Analysis

This protocol details the steps to visualize ultrastructural changes in this compound-treated E. histolytica.

-

Causality: The choice of fixatives is critical. Glutaraldehyde (an aldehyde) is used as the primary fixative because it rapidly cross-links proteins, preserving the fine structure of the cell. Osmium tetroxide is used as a secondary fixative; it cross-links lipids, preserving membrane integrity, and also acts as a heavy metal stain, increasing electron contrast.

Methodology:

-

Cell Culture and Treatment: Culture E. histolytica trophozoites (e.g., strain HM1:IMSS) in an appropriate axenic medium (e.g., TYI-S-33) to mid-log phase. Treat with a predetermined concentration of this compound (e.g., IC50 value) for a specified time. A vehicle-only control group is essential.

-

Primary Fixation: Gently harvest the trophozoites by centrifugation (500 x g, 5 min, 4°C). Wash once with phosphate-buffered saline (PBS). Resuspend the cell pellet in 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.2) and fix for 2 hours at 4°C.

-

Washing: Pellet the cells and wash three times with 0.1 M cacodylate buffer to remove excess glutaraldehyde.

-

Secondary Fixation: Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at room temperature in the dark. This step enhances membrane contrast.

-

Dehydration: Wash the cells with distilled water. Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%, 100%), 15 minutes at each step.

-

Infiltration & Embedding: Infiltrate the dehydrated pellet with a mixture of propylene oxide and epoxy resin (e.g., Epon), followed by pure resin. Polymerize the resin-embedded samples in an oven at 60°C for 48 hours.

-

Sectioning & Staining: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife. Mount the sections on copper grids. Stain with uranyl acetate followed by lead citrate to enhance the contrast of cellular structures.

-

Imaging: Observe the sections under a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV). Capture images of both control and treated cells, focusing on the plasma membrane, cytoplasm, and organelles.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This biochemical assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.

-

Causality: The principle of this assay is that under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct. The absorbance of this adduct, measured at ~532 nm, is directly proportional to the amount of lipid peroxidation.

Methodology:

-

Sample Preparation: Harvest control and this compound-treated trophozoites (~1x10^6 cells per sample). Wash with ice-cold PBS and resuspend in a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. Homogenize the cells on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay) for normalization purposes.

-

Reaction Setup: In a microcentrifuge tube, mix a defined volume of cell lysate (e.g., 100 µL) with an acidic TBA reagent (e.g., 0.375% TBA in 15% trichloroacetic acid and 0.25 N HCl).

-

Incubation: Heat the mixture at 95-100°C for 15 minutes. This drives the reaction between MDA and TBA.

-

Termination and Clarification: Cool the tubes on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Measurement: Transfer the clear supernatant to a 96-well plate or a cuvette. Measure the absorbance at 532 nm using a spectrophotometer or plate reader.

-

Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance values to a standard curve generated using a known concentration of MDA or a commercial standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the protein concentration of the lysate.

Conclusion and Future Directions

The amoebicidal efficacy of this compound against Entamoeba histolytica is a multi-pronged assault. While the initiation of DNA damage via intracellularly generated nitro radicals is the well-established primary mechanism, the concurrent induction of overwhelming oxidative stress leads to severe lipid peroxidation and protein carbonylation. This secondary attack results in a catastrophic loss of cell membrane integrity and function, which is, in itself, a lethal event.

Understanding this membrane-centric aspect of this compound's action opens new avenues for research:

-

Synergistic Therapies: Could agents that exacerbate oxidative stress or inhibit the parasite's limited antioxidant defenses (like its reliance on cysteine) potentiate the effects of this compound?[1][22]

-

Mechanisms of Resistance: While rare, resistance to nitroimidazoles in E. histolytica is often linked to the upregulation of antioxidant enzymes like superoxide dismutase, rather than alterations in the PFOR system.[1][26] A deeper focus on membrane-protective mechanisms in resistant strains is warranted.

-

Drug Development: Novel drug candidates could be designed to specifically target the lipid composition or key membrane proteins of E. histolytica, creating a new class of amoebicidal agents that act directly at the host-parasite interface.

By appreciating the critical role of the cell membrane as both a barrier to and a casualty of this compound's action, we can refine our understanding of this essential drug and develop more strategic approaches to combatting the global threat of amebiasis.

References

- 1. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. vinmec.com [vinmec.com]

- 7. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Entamoeba Histolytica: Updates in Clinical Manifestation, Pathogenesis, and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Study of the Efficacy and Tolerability of this compound Suspension (single dose) and Tinidazole Suspension (two days dosage) in the Treatment of Amebiasis in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The plasma membrane of Entamoeba histolytica: structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cell Surface Proteome of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipids in Entamoeba histolytica: Host-Dependence and Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is this compound? What is the effect of this compound on abscesses with Entamoeba Histolytica?/nTh [svelic.se]

- 16. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Entamoeba histolytica under Oxidative Stress: What Countermeasure Mechanisms Are in Place? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Entamoeba histolytica under Oxidative Stress: What Countermeasure Mechanisms Are in Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide: Evaluating the In Vitro Activity of Secnidazole Against Bacterial Vaginosis Biofilms

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies used to assess the in vitro efficacy of secnidazole against bacterial vaginosis (BV) biofilms. It moves beyond a simple recitation of protocols to offer insights into the scientific rationale behind experimental design, ensuring a robust and reproducible evaluation of this critical therapeutic agent.

Section 1: The Clinical Challenge of Bacterial Vaginosis and the Biofilm Paradigm

Bacterial vaginosis is the most prevalent gynecological infection in women of reproductive age, characterized by a dysbiosis of the vaginal microbiota.[1][2][3] This condition involves a significant reduction in beneficial Lactobacillus species and a concurrent overgrowth of anaerobic bacteria, including Gardnerella vaginalis, Atopobium vaginae, and Prevotella species.[2][3][4] A critical factor contributing to the high recurrence rates of BV and the failure of some antibiotic therapies is the formation of a polymicrobial biofilm on the vaginal epithelium.[2][5][6][7]

Gardnerella vaginalis is considered a key architect in initiating these biofilms, creating a scaffold that allows other pathogenic anaerobes to colonize.[2][8][9] This biofilm structure, a complex community of bacteria encased in a self-produced matrix of extracellular polymeric substances, provides a protective barrier against host immune defenses and antimicrobial agents.[6][8][10] Bacteria within a biofilm can be up to 1000 times less sensitive to antibiotics than their free-floating, planktonic counterparts, posing a significant therapeutic challenge.[8][11] This inherent resistance underscores the necessity for therapeutic agents that can effectively penetrate and disrupt these resilient structures.

Section 2: this compound - A Targeted Approach for Bacterial Vaginosis

This compound is a second-generation 5-nitroimidazole antimicrobial agent with a spectrum of activity against anaerobic bacteria and protozoa.[12][13][14][15] Its efficacy in treating BV has led to its approval by the U.S. Food and Drug Administration (FDA), offering a single-dose oral therapy that can improve patient adherence.[1][16][17][18][19]

Mechanism of Action

The therapeutic effect of this compound is rooted in its selective toxicity towards anaerobic microorganisms.[12][13]

-

Cellular Uptake : As a lipophilic molecule, this compound passively diffuses across the cell membranes of anaerobic bacteria.[12]

-

Reductive Activation : Once inside the anaerobic cell, the nitro group of this compound is reduced by microbial nitroreductases. This enzymatic activity is abundant in anaerobes but largely absent in aerobic cells, conferring the drug's selectivity.[12][13]

-

Generation of Cytotoxic Intermediates : This reduction process generates reactive nitro radical anions and other toxic metabolites.[12]

-

DNA Damage and Cell Death : These highly reactive intermediates interact with and damage critical cellular components, most notably DNA. This leads to DNA strand breakage and destabilization of the helical structure, which inhibits DNA synthesis and ultimately results in microbial cell death.[12][13]

dot digraph "Secnidazole_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound (Oral Granules)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellMembrane [label="Anaerobic Bacterial Cell Membrane", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"]; Intracellular [label="Intracellular this compound (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Nitroreductase-Mediated\nReduction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediates [label="Reactive Nitro Radical Anions\n& Toxic Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#FFFFFF", color="#5F6368"]; Damage [label="DNA Strand Breaks\nHelix Destabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Inhibition of DNA Synthesis\n&\nCell Death", shape=doubleoctagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> CellMembrane [label="Passive Diffusion"]; CellMembrane -> Intracellular; Intracellular -> Activation; Activation -> Intermediates; Intermediates -> DNA [label="Interaction"]; DNA -> Damage; Damage -> Death; } enddot Caption: this compound's anaerobic-specific activation pathway.

Section 3: In Vitro Evaluation of this compound's Anti-Biofilm Activity

A multi-faceted approach is essential to thoroughly characterize the in vitro activity of this compound against BV biofilms. This involves quantifying the inhibition of biofilm formation, assessing the eradication of pre-formed biofilms, and visualizing the structural impact of the treatment.

Key Materials and Bacterial Strains

-

Primary Pathogen : Gardnerella vaginalis (e.g., ATCC 14018) is the foundational organism for BV biofilm models due to its role as a primary colonizer.[9][20][21][22]

-

Polymicrobial Models : To better mimic the clinical condition, co-cultures with other BV-associated anaerobes such as Atopobium vaginae are crucial.[5][23][24][25][26] A. vaginae is often found in synergy with G. vaginalis in resilient biofilms.[23][25]

-

Culture Media : Appropriate broth, such as Brain Heart Infusion (BHI) supplemented with specific nutrients, is used to support anaerobic growth and biofilm development.

-

Test Compound : this compound powder, dissolved and diluted to a range of physiologically relevant concentrations.

Experiment 1: Biofilm Biomass Quantification via Crystal Violet Assay

This widely-used colorimetric assay quantifies the total biofilm biomass (cells and extracellular matrix) adhered to a surface.[27][28]

Causality Behind the Method: The crystal violet dye nonspecifically stains both bacterial cells and matrix components. The amount of retained dye, which is later solubilized, is directly proportional to the total biomass, providing a reliable, high-throughput method for assessing biofilm growth or its inhibition.[28][29]

Step-by-Step Protocol:

-

Inoculation : Prepare a standardized bacterial suspension (e.g., G. vaginalis ATCC 14018) in appropriate culture media. Add 200 µL of the suspension to the wells of a 96-well flat-bottom microtiter plate. Include wells for a negative control (media only) and a positive control (bacteria without this compound).

-

Treatment Application : For inhibition assays, add varying concentrations of this compound to the wells at the time of inoculation.

-

Incubation : Incubate the plate under anaerobic conditions at 37°C for 24-48 hours to allow for biofilm formation.[21]

-

Washing : Gently decant the planktonic (free-floating) bacteria from the wells. Wash the wells carefully with phosphate-buffered saline (PBS) to remove any non-adherent cells without disturbing the biofilm.[30]

-

Staining : Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Final Wash : Discard the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.

-

Solubilization : Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to release the bound dye from the biofilm.[30]

-

Quantification : Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance using a microplate reader at a wavelength of approximately 590 nm.

dot digraph "Crystal_Violet_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Standardized\nBacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate 96-Well Plate\n+ Add this compound", fillcolor="#FFFFFF", color="#5F6368"]; Incubate [label="Anaerobic Incubation\n(24-48h, 37°C)\nBiofilm Forms", fillcolor="#FFFFFF", color="#5F6368"]; Wash1 [label="Wash to Remove\nPlanktonic Cells", fillcolor="#FFFFFF", color="#5F6368"]; Stain [label="Stain with 0.1%\nCrystal Violet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash to Remove\nExcess Stain", fillcolor="#FFFFFF", color="#5F6368"]; Solubilize [label="Solubilize Bound Dye\n(e.g., Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(~590 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Quantify\nBiofilm Biomass", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Inoculate; Inoculate -> Incubate; Incubate -> Wash1; Wash1 -> Stain; Stain -> Wash2; Wash2 -> Solubilize; Solubilize -> Read; Read -> End; } enddot Caption: Workflow for the Crystal Violet Biofilm Assay.